5-Chlorocytosine

Descripción general

Descripción

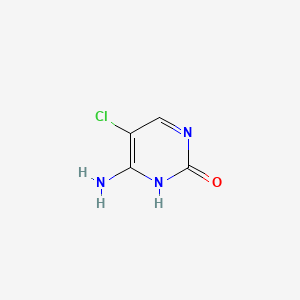

5-Chlorocytosine is a halogenated derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA. This compound is characterized by the substitution of a chlorine atom at the fifth position of the cytosine ring. It has garnered significant interest due to its potential role in epigenetic modifications and its implications in inflammation and cancer research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Chlorocytosine can be synthesized through the chlorination of cytosine. One common method involves the reaction of cytosine with hypochlorous acid, which introduces the chlorine atom at the fifth position of the cytosine ring . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure selective chlorination.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions using cytosine as the starting material. The process may involve the use of continuous flow reactors to enhance reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chlorocytosine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.

Oxidation and Reduction: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia or primary amines are commonly used for substitution reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted cytosine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of uracil derivatives.

Aplicaciones Científicas De Investigación

Biochemical Properties

5-Chlorocytosine is known to behave similarly to 5-methylcytosine, which is a naturally occurring nucleotide involved in the regulation of gene expression through DNA methylation. The incorporation of 5ClC into DNA can lead to altered methylation patterns. Research indicates that this compound can misdirect DNA methyltransferases, resulting in inappropriate methylation at CpG sites, which may contribute to tumorigenesis .

Mutagenic Potential

The mutagenic properties of this compound have been extensively studied. It has been shown to induce specific types of mutations during DNA replication:

- C-to-T Transitions : 5ClC can lead to C-to-T mutations at a frequency of approximately 3-9%, depending on the polymerase involved . This mutation type is frequently observed in various cancers, suggesting a link between inflammation-induced DNA damage and cancer development .

- Mechanism of Action : The formation of 5ClC occurs through the action of hypochlorous acid produced by immune cells during inflammatory responses. This compound can damage cytosines in both genomic DNA and the nucleotide pool, leading to the incorporation of 5ClC during DNA synthesis .

Implications in Cancer Research

The connection between chronic inflammation, this compound formation, and cancer has been a focal point of recent studies:

- Cancer Development : Elevated levels of 5ClC have been found in tissues affected by inflammatory diseases such as inflammatory bowel disease. The presence of this compound correlates with increased mutation rates, potentially heightening the risk for cancer .

- Case Studies : In laboratory settings, researchers have demonstrated that introducing this compound into mammalian cells leads to significant alterations in gene expression and increased mutation frequencies. For instance, a study involving mouse embryonic fibroblasts showed that treatment with 5-chloro-2′-deoxycytidine (a nucleoside form) resulted in a marked increase in mutation rates compared to untreated controls .

Summary Table of Key Findings

| Property/Effect | Description |

|---|---|

| Chemical Structure | Halogenated derivative of cytosine (C₄H₄ClN₃O) |

| Mutagenic Mechanism | Incorporation into DNA leads to C-to-T transitions; mimics methylation patterns |

| Mutation Frequency | Induces mutations at rates of 3-9% depending on polymerase used |

| Association with Disease | Elevated levels found in inflamed tissues; linked to increased cancer risk |

| Research Applications | Investigating epigenetic changes, cancer biology, and potential therapeutic targets |

Mecanismo De Acción

5-Chlorocytosine exerts its effects primarily through its incorporation into DNA. Once incorporated, it can alter the methylation patterns of cytosine residues, leading to changes in gene expression. This alteration can result in gene silencing or activation, depending on the context . The chlorine atom at the fifth position can also facilitate interactions with DNA-binding proteins, further influencing gene regulation .

Comparación Con Compuestos Similares

5-Methylcytosine: Another modified cytosine derivative, which plays a crucial role in epigenetic regulation through DNA methylation.

5-Bromocytosine: Similar to 5-chlorocytosine, this compound is used to study the effects of halogenation on DNA.

5-Fluorocytosine: A fluorinated derivative used as an antifungal agent.

Uniqueness: this compound is unique due to its specific role in mimicking the effects of inflammation-induced DNA damage. Its ability to induce gene silencing and alter methylation patterns makes it a valuable tool in epigenetic and cancer research .

Actividad Biológica

5-Chlorocytosine (5ClC) is a halogenated derivative of cytosine, which has garnered attention due to its significant biological activities, particularly in the context of DNA damage and mutagenesis. This article reviews the biological activity of this compound, focusing on its incorporation into DNA, mutagenic properties, and implications in cancer development.

This compound can be formed in vivo through the action of hypochlorous acid (HOCl), a reactive species produced by immune cells during inflammation. This compound can lead to persistent lesions in DNA, which are not efficiently repaired by cellular mechanisms . The presence of 5ClC in DNA has been linked to various mutagenic processes, primarily through its ability to mimic 5-methylcytosine (5mC), a common epigenetic marker.

Table 1: Comparison of Cytosine and this compound Properties

| Property | Cytosine | This compound |

|---|---|---|

| Molecular Formula | C₄H₅N₃O | C₄H₄ClN₃O |

| Base Pairing Behavior | Pairs with Guanine | Pairs with Adenine (5% frequency) |

| Mutagenicity | Low | High |

| Repair Mechanism | Efficient | Inefficient |

Incorporation into DNA

Research has demonstrated that this compound can be incorporated into mammalian DNA during replication. In vitro studies revealed that when CHO-K1 cells were electroporated with 5-chloro-2′-deoxycytidine-5′-triphosphate (CldCTP), gene silencing occurred, suggesting that 5ClC can influence gene expression through epigenetic modifications . The incorporation of 5ClC into DNA leads to mispairing during replication, resulting in C-to-T transitions and other mutations that can contribute to oncogenesis.

Mutagenic Properties

The mutagenic potential of this compound has been extensively studied. It has been shown to induce significant mutation rates in both bacterial and mammalian cells. For instance, studies using mouse embryonic fibroblasts (MEFs) demonstrated that exposure to 5-chloro-2′-deoxycytidine resulted in a notable increase in mutant fractions, particularly CG to TA transitions . The mutational spectrum produced by 5ClC mirrors those found in human cancers, indicating its potential role as a carcinogen.

Table 2: Summary of Mutagenic Effects of this compound

| Study | Organism | Mutation Type | Frequency (%) |

|---|---|---|---|

| Essigmann et al., 2015 | Bacterial Virus | C → T | ~3-9% |

| Fedeles et al., 2020 | Mouse Embryonic Fibroblasts | CG → TA | High |

| ResearchGate Review | Various | Multiple Types | Significant |

Clinical Implications

The accumulation of this compound lesions has been implicated in chronic inflammatory conditions and subsequent cancer development. In patients with inflammatory bowel disease, elevated levels of 5ClC have been observed, correlating with increased mutation rates and the potential for tumorigenesis . The link between inflammation-induced DNA damage and cancer highlights the importance of understanding the biological activity of compounds like this compound.

Case Studies

- Inflammatory Bowel Disease : Studies have shown that patients with inflammatory bowel disease exhibit high levels of 5ClC within their tissues. This accumulation correlates with an increased mutation rate, potentially leading to colorectal cancer.

- Gastrointestinal Tumors : Sequencing analyses of tumors have identified mutations consistent with those caused by the presence of this compound, reinforcing its role as a mutagenic lesion associated with chronic inflammation .

Propiedades

IUPAC Name |

6-amino-5-chloro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWOYKVCNDZOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178023 | |

| Record name | 5-Chlorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2347-43-5 | |

| Record name | 5-Chlorocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002347435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC12IW74E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-chlorocytosine formed in biological systems?

A: this compound (5ClC) is primarily formed through the reaction of cytosine bases in DNA with hypochlorous acid (HOCl). HOCl is produced by the enzyme myeloperoxidase, released by activated phagocytes (like neutrophils) during inflammation and immune responses. [, , , , ]

Q2: Can 5ClC be formed by other mechanisms?

A: While HOCl is considered the primary source, research suggests that peroxynitrite in the presence of chloride ions can also contribute to 5ClC formation in DNA. []

Q3: Where is 5ClC found in biological systems?

A: 5ClC has been detected in both DNA and RNA. In vitro studies show that the myeloperoxidase/H2O2/Cl- system generates comparable 5ClC levels in both nucleic acids. Interestingly, when live Escherichia coli bacteria were exposed to this system, only intracellular RNA showed detectable 5ClC, suggesting selective targeting. []

Q4: Is 5ClC found naturally in organisms?

A: While early studies suggested the presence of 5ClC in salmon sperm DNA [, ], its origin (natural or artifact) was debated. [, ] Further research is needed to definitively confirm 5ClC as a naturally occurring base.

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C4H4ClN3O, and its molecular weight is 145.55 g/mol. []

Q6: How is the structure of 5ClC characterized?

A: Spectroscopic techniques like laser Raman and infrared (IR) spectroscopy have been employed to analyze the vibrational spectra of 5ClC in its solid phase. These studies confirm the planar geometry and Cs point group symmetry of the molecule. [, ] Additionally, crystallographic studies provided insights into the structure of 5ClC within DNA duplexes. []

Q7: Is 5ClC stable under standard DNA hydrolysis conditions?

A: Contrary to earlier beliefs, 5ClC displays greater stability in DNA than initially thought. Under typical formic acid hydrolysis conditions, only about 20% of 5ClC is lost, with a minimal amount (5%) converting to 5-chlorouracil. []

Q8: Does 5ClC influence DNA-protein interactions?

A: Yes, 5ClC can significantly impact the binding of proteins to DNA. Research shows that 5ClC can mimic 5-methylcytosine (5mC) and enhance the binding affinity of methyl-CpG-binding domain (MBD) proteins, such as MeCP2. [] This interaction could potentially disrupt normal gene regulation and contribute to disease development.

Q9: How does 5ClC compare to 5-methylcytosine (5mC) in its effects?

A: Both 5ClC and 5mC are epigenetic marks, but their effects can differ significantly. While 5mC is a naturally occurring modification often associated with gene silencing, 5ClC is a DNA lesion that can disrupt normal epigenetic regulation. Both modifications can influence DNA-protein interactions, but 5ClC appears to have a higher mutagenic potential than 5mC. [, , ]

Q10: Can 5ClC contribute to cancer development?

A: Research suggests a strong link between 5ClC and cancer. Chronic inflammation, a known risk factor for cancer, leads to increased HOCl production and subsequent 5ClC formation. [, ] The mutagenic properties of 5ClC, coupled with its ability to disrupt epigenetic regulation, could contribute to the development and progression of cancer. [, ]

Q11: Does 5ClC play a role in other diseases besides cancer?

A: While cancer is a major focus of 5ClC research, its role in other inflammatory diseases is being investigated. For example, elevated 5ClC levels have been observed in the context of inflammatory bowel disease and are being explored as potential biomarkers. [, ]

Q12: How is 5ClC detected and quantified in biological samples?

A: Sensitive and specific analytical techniques are crucial for studying 5ClC. Gas chromatography/negative ion chemical ionization/mass spectrometry (GC/NICI/MS) coupled with stable isotope dilution is a highly sensitive method used for the detection and quantification of 5ClC in DNA. [, , ]

Q13: Are there other techniques to analyze 5ClC?

A: Besides GC/MS, high-performance liquid chromatography with UV detection (HPLC/UV) is another technique used for 5ClC analysis, often for comparative purposes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.